N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-5-6-13-9-10-14(12-17(13)24)23-18(25)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHPLUOEWNNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide, the following general route can be applied:
Formation of 1,2,3,4-tetrahydroquinoline: Start with the condensation of aniline with an appropriate carbonyl compound followed by cyclization.
Sulfonylation Reaction: Introduce an ethanesulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base.
Formation of Benzamide: Couple the sulfonylated tetrahydroquinoline with a trifluoromethyl benzoic acid derivative using an amide coupling agent like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, pH, solvent choice, and reaction time is crucial. Automated continuous flow synthesis may be employed to enhance yield and purity while reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, forming quinoline derivatives.
Reduction: The amide and sulfonyl groups can be reduced under suitable conditions, though such reductions may require strong reductants.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.
Reducing Agents: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogens for electrophilic aromatic substitution and nucleophiles for nucleophilic substitutions.
Major Products
Oxidation: Yields oxidized quinoline derivatives.
Reduction: Produces amine or alcohol derivatives.
Substitution: Generates halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is utilized in various scientific research areas:
Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Inhibitory studies on enzymes and receptors due to its structural similarity to biologically active molecules.
Medicine: Potential therapeutic agent in drug discovery for treating diseases related to its targets.
Industry: As an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its quinoline and sulfonyl moieties facilitate binding to active sites, modulating the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and similar tetrahydroquinoline derivatives:
Key Observations:
Substituent Impact on Target Engagement: The ethanesulfonyl group in the target compound may confer superior metabolic stability compared to morpholine- or piperidine-carbonyl analogs (e.g., 10e–10g), which are associated with mTOR inhibition . Sulfonyl groups generally enhance resistance to enzymatic degradation compared to carbonyls. Trifluoromethyl positioning: The 2-(trifluoromethyl)benzamide in the target compound contrasts with 3,5-bis(trifluoromethyl)benzamide in 10e.
Biological Target Diversity :
- Compounds with thiophene-2-carboximidamide (e.g., 28–31 ) diverge significantly in mechanism, suggesting applications in kinase or enzyme inhibition unrelated to the benzamide series.
- The PanK-associated compound shares the 2-(trifluoromethyl)benzamide group but incorporates a triazole-sulfanyl linker, highlighting structural adaptability for diverse enzyme targets.
Synthetic and Safety Considerations: Yields for analogs like 10e–10g and 28–31 range from 6% to 69%, indicating variability in synthetic accessibility . The target compound’s ethanesulfonyl group may require specialized sulfonation conditions. Safety data for 4-(tert-butyl)-N-(1-isobutyryl...) suggest that tetrahydroquinoline benzamides with bulky substituents (e.g., tert-butyl) may pose handling risks, whereas trifluoromethyl groups could improve tolerability.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a trifluoromethyl-substituted benzamide moiety. The incorporation of these functional groups enhances the compound's solubility and reactivity, making it an interesting candidate for various pharmacological applications.
Key Structural Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22F3N2O2S |
| Molecular Weight | 396.45 g/mol |
| LogP | 2.7688 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.192 Ų |
Research indicates that compounds with similar structures may interact with various biological targets, including receptors and enzymes involved in disease processes. The tetrahydroquinoline structure is known for its presence in numerous natural products and pharmaceuticals, suggesting potential interactions with neurotransmitter systems.
Potential Mechanisms:
- Serotonin Receptor Modulation: Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition: The compound may exhibit inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which play roles in cellular signaling pathways relevant to depression and anxiety .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds within the sulfonamide class are known for their broad-spectrum antibacterial activities. The unique structure of this compound may enhance its efficacy against specific bacterial strains.
Anticancer Potential
The anticancer activity of related compounds has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing cellular uptake and bioavailability in cancer cells.
Case Studies
-
Antidepressant Activity:
A study evaluated the antidepressant potential of similar tetrahydroquinoline derivatives in animal models. Results indicated significant improvements in forced swim tests (FST), suggesting that these compounds may act as effective antidepressants through serotonin receptor modulation . -
Antimicrobial Efficacy:
Research on sulfonamide derivatives demonstrated their ability to inhibit bacterial growth effectively. A related compound was shown to have an IC50 value ranging from 0.05 to 0.5 mg/L against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
